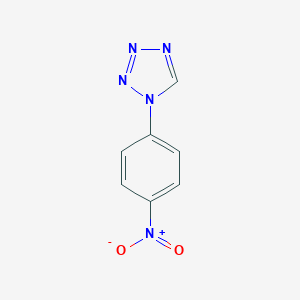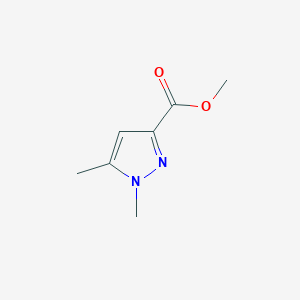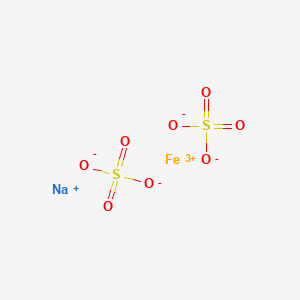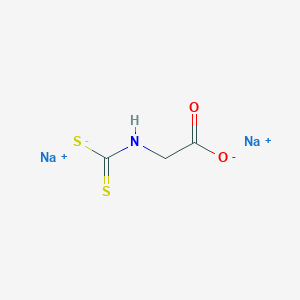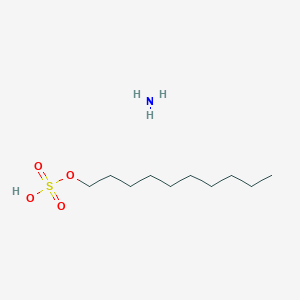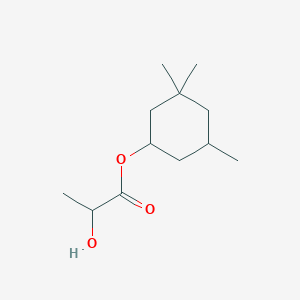
Ciclactate
Vue d'ensemble
Description
Ciclactate is a chiral cyclic lactate derivative that has been gaining attention in the scientific community due to its potential applications in various fields. It is a stereochemically pure compound that has been synthesized using different methods.
Applications De Recherche Scientifique
A Laboratory Critical Incident and Error Reporting System for Experimental Biomedicine :
- Abstract: This paper proposes the implementation of a critical incident reporting (CIR) system in academic research to enhance the quality of basic and preclinical research. The authors developed a simple, free, open-source software tool, LabCIRS, for this purpose and found it to be effective in creating a safer and more communicative laboratory environment.
- Authors: U. Dirnagl, I. Przesdzing, C. Kurreck, S. Major (2016).
- Journal: PLoS Biology.
- Read more.
CILogon Enabling Federated Identity and Access Management for Scientific Collaborations
:
- Abstract: This paper discusses CILogon, a software platform that enables scientists to work together by meeting their identity and access management needs more effectively, which can be integrated into a variety of science applications.
- Authors: J. Basney, Heather Flanagan, Terry Fleury, Jeff Gaynor, S. Koranda, Benn Oshrin (2019).
- Read more.
Kinetics and Equilibrium Studies on Biosorption of Pb(II) from Aqueous Solution by a Novel Biosorbent Cyclosorus Interruptus
:
- Abstract: This study explores the use of Cyclosorus Interruptus (CI) as a biosorbent for the removal of Pb(II) from aqueous solutions, demonstrating its effectiveness and the potential for its use in environmental remediation.
- Authors: K. Zhou, Zhao-Qi Yang, Yaochi Liu, X. Kong (2015).
- Journal: Journal of Environmental Chemical Engineering.
- Read more.
The Critical Incident Technique in Dental Research A Review
:
- Abstract: This review paper describes the Critical Incident Technique (CIT) and its application in dental research, highlighting its value in understanding human behavior and attitudes in dental science.
- Authors: B. Santha, V. Saxena, Manish Jain, Vidhatri Tiwari, Aishwarya Singh, Utkarsh Tiwari (2016).
- Journal: CHRISMED Journal of Health and Research.
- Read more.
CIRSA Designing Instructional Kits to Empower 21st Century Skill
:
- Abstract: This study aimed to produce a learning design called CIRSA, which integrates scientific literacy and metacognitive support, and found it to be a valid and feasible learning media for junior high school biology.
- Authors: R. Djamahar, R. H. Ristanto, N. Sartono, I. Ichsan, A. Muhlisin (2018).
- Journal: Educational Process: International Journal.
- Read more.
Propriétés
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOJNGMYPRTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864563 | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciclactate | |
CAS RN |
15145-14-9 | |
| Record name | Ciclactate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICLACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



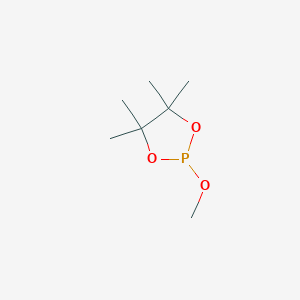

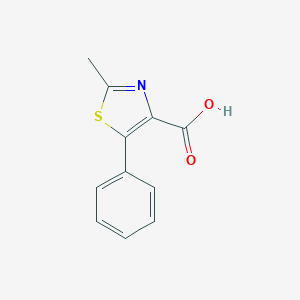
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
